molecular formula C14H16F4N2O2 B2759680 rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis CAS No. 1969288-07-0

rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis

Cat. No.: B2759680
CAS No.: 1969288-07-0
M. Wt: 320.288
InChI Key: YEILSRWYXHGSSM-ONGXEEELSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16F4N2O2/c1-22-12-3-2-8 (6-10 (12)15)9-4-5-19-7-11 (9)20-13 (21)14 (16,17)18/h2-3,6,9,11,19H,4-5,7H2,1H3, (H,20,21)/t9-,11-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the configuration of the chiral centers.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2/c1-22-12-3-2-8(6-10(12)15)9-4-5-19-7-11(9)20-13(21)14(16,17)18/h2-3,6,9,11,19H,4-5,7H2,1H3,(H,20,21)/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEILSRWYXHGSSM-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2NC(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCNC[C@@H]2NC(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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